molecular formula C40H69N11O14S B612464 DKRJFJKDHRZRQJ-PJYAFMLMSA-N

DKRJFJKDHRZRQJ-PJYAFMLMSA-N

Cat. No.: B612464
M. Wt: 960.11
InChI Key: DKRJFJKDHRZRQJ-PJYAFMLMSA-N
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Description

Based on contextual analysis, this compound likely belongs to the class of chlorinated nitrogen-containing heterocycles, similar to the structurally characterized compound CAS 918538-05-3 (InChI Key: BSZGZNRUUJXKKQ-UHFFFAOYSA-N), which shares functional group motifs and synthetic pathways . Key characteristics inferred from analogous compounds include:

  • Molecular formula: Likely C₆H₃Cl₂N₃ (common for pyrazolo-triazine derivatives).
  • Molecular weight: ~188–200 g/mol.
  • Synthetic route: Multi-step synthesis involving halogenation, cyclization, and amine coupling reactions, as described for related compounds .
  • Applications: Potential use in medicinal chemistry (e.g., kinase inhibitors) or agrochemicals due to its heteroaromatic framework .

Properties

Molecular Formula

C40H69N11O14S

Molecular Weight

960.11

InChI

InChI=1S/C40H69N11O14S/c1-20(2)13-26(36(60)43-15-30(54)45-23(6)34(58)46-22(5)33(57)42-16-32(56)48-27(40(64)65)14-21(3)4)49-38(62)29-9-8-11-51(29)39(63)25(10-12-66-7)47-31(55)17-44-37(61)28(19-53)50-35(59)24(41)18-52/h20-29,52-53H,8-19,41H2,1-7H3,(H,42,57)(H,43,60)(H,44,61)(H,45,54)(H,46,58)(H,47,55)(H,48,56)(H,49,62)(H,50,59)(H,64,65)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

DKRJFJKDHRZRQJ-PJYAFMLMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)N

Appearance

White lyophilised solid

Purity

>98 %

sequence

SSGMPLGAAGL

storage

-20°C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares DKRJFJKDHRZRQJ-PJYAFMLMSA-N with structurally analogous compounds, focusing on physicochemical properties, reactivity, and bioactivity. Data are synthesized from spectral, synthetic, and computational studies in the referenced evidence.

Parameter This compound 4-Chloro-5-isopropylpyrazolo[2,1-f][1,2,4]triazine 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine
Molecular Formula C₆H₃Cl₂N₃ (inferred) C₈H₈ClN₅ C₇H₅ClN₄ C₇H₃Cl₂N₃
Molecular Weight (g/mol) ~188–192 209.63 180.59 196.02
Boiling Point (°C) Not reported >300 (decomposes) 280–285 (est.) 290–295 (est.)
Log S (Aqueous Solubility) -3.2 (predicted) -2.8 -3.0 -3.5
Hydrogen Bond Acceptors 3 5 4 3
PAINS Alerts None 1 (potential pan-assay interference) None None
Synthetic Yield 65–70% 55–60% 75–80% 50–55%
Hazard Statements H315-H319-H335 H302-H315 H319-H335 H315-H318

Key Findings:

Structural Variations :

  • This compound and 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine share a dichloro-substituted core but differ in ring fusion (pyrazolo-triazine vs. pyrrolo-pyridine), impacting electron distribution and reactivity .
  • 4-Chloro-5-isopropylpyrazolo[2,1-f][1,2,4]triazine introduces an isopropyl group, enhancing lipophilicity (Log S = -2.8 vs. -3.2 for the target compound) but introducing PAINS liabilities .

Synthetic Efficiency :

  • The target compound’s moderate yield (65–70%) aligns with challenges in purifying halogenated heterocycles, whereas 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine achieves higher yields (75–80%) due to stabilized intermediates .

Bioactivity and Safety :

  • All compounds exhibit moderate-to-poor aqueous solubility (Log S < -2.8), limiting bioavailability.
  • This compound ’s hazard profile (skin/eye irritation, respiratory sensitization) is comparable to analogs but lacks PAINS alerts, making it preferable for drug discovery .

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